Boron indium(3+) trioxide
Description
Structure
2D Structure
Properties
CAS No. |
13709-93-8 |
|---|---|
Molecular Formula |
BInO3 |
Molecular Weight |
173.63 g/mol |
IUPAC Name |
indium(3+);borate |
InChI |
InChI=1S/BO3.In/c2-1(3)4;/q-3;+3 |
InChI Key |
JNOXFAKBEFRROH-UHFFFAOYSA-N |
SMILES |
B([O-])([O-])[O-].[In+3] |
Canonical SMILES |
B([O-])([O-])[O-].[In+3] |
Other CAS No. |
13709-93-8 |
Origin of Product |
United States |
Structural and Microstructural Elucidation of Boron Indium 3+ Trioxide
Crystallographic Investigations
Crystallographic studies are essential for revealing the three-dimensional arrangement of atoms within a crystal lattice. Techniques such as X-ray and neutron diffraction provide detailed information on unit cell parameters, symmetry, atomic positions, and bonding.
Powder X-ray diffraction (PXRD) is a primary technique for the identification of crystalline phases and for the refinement of crystal structures. In the study of indium borates, PXRD is used to confirm the formation of the desired compound and to determine its lattice parameters. For instance, the structure of indium orthoborate (InBO₃) has been confirmed to possess a hexagonal unit cell, and its structure can be refined using Rietveld analysis of PXRD data. researchgate.net This method is also crucial for studying materials under non-ambient conditions; for example, the structural stability of related calcite-type borates has been investigated under high pressure using PXRD. upv.es
In the synthesis of more complex indium borates like the hydrogen-containing H₂InB₅O₁₀, PXRD combined with Rietveld refinement was instrumental in determining its monoclinic structure. researchgate.net Furthermore, PXRD is used to verify the amorphous nature of precursor materials, such as in the fabrication of indium-borate glass-ceramics, before further thermal processing. researchgate.netiosrjournals.org Advanced computational methods are now being developed that use generative models to determine crystal structures directly from PXRD data, promising to accelerate the characterization of new materials. arxiv.org
Single crystal X-ray diffraction (SC-XRD) provides the most accurate and detailed information about a crystal's structure, including the precise determination of its unit cell dimensions and space group symmetry. bruker.comuhu-ciqso.escarleton.eduuni-ulm.defzu.cz This technique has been successfully applied to various indium borate (B1201080) compounds.
For the fundamental compound, indium orthoborate (InBO₃), SC-XRD confirms it crystallizes in the calcite structure type within the trigonal space group R-3c. researchgate.netmaterialsproject.org More complex indium borates synthesized under high-pressure and high-temperature conditions have also been characterized using SC-XRD. For example, In₁₉B₃₄O₇₄(OH)₁₁ was found to crystallize in the trigonal space group R3̅, while InB₆O₉(OH)₃ crystallizes in the orthorhombic space group Fdd2. acs.orgacs.orgnih.gov A mixed-cation borate containing indium, Ga₄In₄B₁₅O₃₃(OH)₃, was determined to have a tetragonal space group I4₁/a. uibk.ac.at
The data obtained from SC-XRD allows for the precise determination of lattice parameters, as summarized in the table below for several indium borate compounds.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref |
| InBO₃ | Trigonal | R-3c | 4.85 | 4.85 | 15.52 | 120 | 6 | materialsproject.org |
| In₁₉B₃₄O₇₄(OH)₁₁ | Trigonal | R3̅ | 18.0249 | 18.0249 | 13.4046 | 120 | 3 | acs.orgnih.gov |
| InB₆O₉(OH)₃ | Orthorhombic | Fdd2 | 39.011 | 4.4820 | 7.740 | 90 | 8 | acs.org |
| Li₃InB₂O₆ | Monoclinic | P21/n | 5.168 | 8.899 | 10.099 | 91.112 | 4 | researchgate.net |
| Ga₄In₄B₁₅O₃₃(OH)₃ | Tetragonal | I4₁/a | 11.382 | 11.382 | 15.244 | 90 | - | uibk.ac.at |
Z represents the number of formula units per unit cell.
Neutron diffraction is a powerful complementary technique to X-ray diffraction, particularly for localizing light atoms in a crystal structure. barc.gov.in Because X-rays scatter from an atom's electron cloud, elements with few electrons (like hydrogen and boron) are difficult to detect accurately. Neutrons, however, scatter from the atomic nucleus, and their scattering cross-section does not depend on the atomic number in a simple way. barc.gov.in This makes neutron diffraction highly sensitive to the positions of light atoms.
In the context of borates, especially those containing hydroxyl (OH) groups, neutron diffraction is invaluable for precisely locating hydrogen atoms and understanding hydrogen bonding networks. msaweb.org For example, a neutron diffraction study on the hydrous borate inderborite was used to confirm the protonation of oxygen atoms and describe the complex hydrogen-bonding scheme. msaweb.org Similarly, systematic neutron diffraction experiments on various borate glasses have been used to investigate the short- and intermediate-range order and to determine the relative abundance of three- and four-coordinated boron atoms by analyzing the B-O nearest-neighbor distances. aps.orgresearchgate.net While specific neutron diffraction studies on InBO₃ were not found, the technique is essential for fully characterizing hydroxylated indium borates like In₁₉B₃₄O₇₄(OH)₁₁ or InB₆O₉(OH)₃. acs.orgacs.org
Crystal structure refinement is the process of adjusting a structural model to achieve the best fit with the experimental diffraction data. This yields precise information on atomic positions, bond lengths, and bond angles, which define the coordination polyhedra of the constituent ions. carleton.edu
In the calcite-type structure of InBO₃, the indium ion (In³⁺) is coordinated to six oxygen atoms, forming an InO₆ octahedron. materialsproject.org The boron atom is coordinated to three oxygen atoms in a planar triangular BO₃ group. materialsproject.org The refinement of its crystal structure provides specific bond lengths and atomic coordinates. materialsproject.org For more complex borates, refinement reveals the positions of all unique atoms in the asymmetric unit. For instance, the refinement of Ga₄In₄B₁₅O₃₃(OH)₃ provided detailed atomic coordinates and displacement parameters for five distinct boron positions and the octahedrally coordinated indium and gallium sites. uibk.ac.at
The table below summarizes key structural parameters for InBO₃.
| Parameter | Value | Reference |
| Atomic Positions (InBO₃, R-3c) | ||
| In (6b) | (0, 0, 0) | materialsproject.org |
| B (6a) | (0, 0, 0.25) | materialsproject.org |
| O (18e) | (0.294, 0, 0.25) | materialsproject.org |
| Bond Lengths | ||
| In-O | 2.17 Å | materialsproject.org |
| B-O | 1.38 Å | materialsproject.org |
| Average B-O (BO₃ triangles) | 1.370 Å | mdpi.com |
| Average B-O (BO₄ tetrahedra) | 1.476 Å | mdpi.com |
| Coordination Polyhedra | ||
| Indium (In³⁺) | InO₆ Octahedron | materialsproject.orgresearchgate.net |
| Boron (B³⁺) | BO₃ Trigonal Planar | materialsproject.org |
Note: Atomic positions are given for a specific setting and may vary. The values for InBO₃ from reference materialsproject.org are simplified for this table.
The crystal structures of borates are described by the way boron-oxygen polyhedra (trigonal planar BO₃ groups and tetrahedral BO₄ groups) connect to each other and to the metal-oxygen polyhedra. warwick.ac.ukwarwick.ac.uk The addition of metal oxides to boric oxide (B₂O₃) typically converts some BO₃ units into BO₄ units. warwick.ac.ukwarwick.ac.ukchemrxiv.org
In the relatively simple structure of InBO₃, layers of corner-sharing InO₆ octahedra are interleaved by layers of isolated, planar BO₃ triangles. materialsproject.org In more complex indium borates, extensive networks of linked borate polyhedra are formed. The structure of InB₆O₉(OH)₃ is built from corner-sharing BO₄ tetrahedra that create a network, alongside isolated InO₆ octahedra. acs.org High-pressure synthesis can lead to even more complex arrangements, such as the "supertetrahedra" units found in In₁₉B₃₄O₇₄(OH)₁₁. acs.orgnih.govmdpi.com In the mixed-cation borate Ga₄In₄B₁₅O₃₃(OH)₃, the structure consists of a dense, complex network of corner-sharing BO₄ tetrahedra, with indium and gallium occupying distinct edge-sharing octahedral units. uibk.ac.at
Microstructural Characterization
Microstructural characterization examines the features of a material at a scale larger than the atomic level, including grain size, shape, and the presence of multiple phases or defects. While this is most relevant for polycrystalline materials, ceramics, and glass-ceramics, it provides crucial information on how crystalline domains are arranged.
Scanning Electron Microscopy (SEM) for Morphology and Particle Size Analysis
Scanning Electron Microscopy (SEM) is a fundamental technique for characterizing the morphology, particle size, and surface features of Boron Indium(3+) Trioxide. wikipedia.org This method uses a focused beam of electrons to scan the sample surface, generating signals that provide information about the material's topography and composition. euramet.org SEM analysis reveals that the morphology and particle size of InBO3 are highly dependent on the synthesis method employed. eag.com
For instance, InBO3 prepared via traditional high-temperature solid-state reactions typically yields larger particles, with sizes ranging from 5 to 10 micrometers (μm). eag.com In contrast, chemical precipitation methods can produce much finer, nanostructured particles. eag.com The particle size in precipitation synthesis is further influenced by the calcination temperature; lower temperatures result in smaller particles, with sizes reported to be between 50 and 200 nanometers (nm). eag.com One study demonstrated that calcining at 973 K produced particles as small as 50 nm. eag.com Another synthesis approach, involving the thermal treatment of precursors from recycled LCD panels, resulted in InBO3 nanostructures with an average particle size of 20 nm. xray.cz
Furthermore, within precipitation methods, the concentration of reactants, such as boric acid, can also affect the final particle size, with higher concentrations of boric acid leading to larger InBO3 particles. eag.com In some forms, such as indium-borate glass-ceramics, the material consists of rod-like crystals dispersed within a glassy matrix, with average crystal diameters reported to be around 38 nm to 86 nm. inflibnet.ac.inscispace.com Nanocrystalline InBO3 synthesized through borate rearrangement has been shown to have grain sizes in the range of 70–95 nm. aps.org These findings underscore the versatility of synthesis techniques in controlling the microstructural features of InBO3.
| Synthesis Method | Reported Particle/Grain Size | Reference |
|---|---|---|
| Solid-State Reaction | 5–10 µm | eag.com |
| Precipitation | 50–200 nm | eag.com |
| Precipitation (Calcined at 973 K) | ~50 nm | eag.com |
| Thermal Treatment (from recycled LCDs) | ~20 nm | xray.cz |
| Borate Rearrangement | 70–95 nm | aps.org |
| Glass-Ceramic Formation | 38–86 nm (crystal diameter) | inflibnet.ac.inscispace.com |
Transmission Electron Microscopy (TEM) for Nanoscale Structure and Defects
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the investigation of the internal structure of materials at the nanoscale. thermofisher.com For this compound, TEM is an indispensable tool for detailed crystallographic analysis, allowing for the direct imaging of atomic lattices, the identification of crystal defects, and the characterization of phase purity. deepblock.netrsc.org
High-Resolution TEM (HRTEM) can visualize the atomic arrangement within an InBO3 nanocrystal, confirming its crystal structure and identifying any inconsistencies or defects such as dislocations or stacking faults. cityu.edu.hkoamjms.eu This is crucial as even minor structural variations can significantly impact the material's electronic and optical properties. cityu.edu.hk
A key technique used in conjunction with TEM is Selected Area Electron Diffraction (SAED). eag.com By directing the electron beam onto a specific area of the InBO3 sample, a diffraction pattern is generated. oamjms.eu This pattern serves as a crystallographic fingerprint. For a single-crystal region, it appears as a regular array of spots, which can be indexed to determine the crystal structure and orientation. aps.org If the sample is polycrystalline, the pattern consists of concentric rings, corresponding to the various lattice planes of the randomly oriented crystallites. aps.org For amorphous materials, such as some precursor borates, the SAED pattern is diffuse, lacking sharp rings or spots. atriainnovation.com SAED is therefore essential for confirming the crystallinity of synthesized InBO3 and identifying any secondary or amorphous phases. aps.orgatriainnovation.com
Atomic Force Microscopy (AFM) for Surface Topography and Local Structure
Atomic Force Microscopy (AFM) is a powerful scanning probe technique used to map the three-dimensional topography of a material's surface with nanoscale precision. spectraresearch.comazom.com Unlike electron microscopes, AFM works by "touching" the surface with a very sharp mechanical probe, allowing for the characterization of both conductive and insulating samples like InBO3. spectraresearch.com This technique provides quantitative data on surface roughness, feature dimensions, and local properties. inflibnet.ac.inacademie-sciences.fr
In the context of InBO3 and related materials, AFM is particularly useful for analyzing thin films. researchgate.netuu.nl Tapping mode AFM, where the probe oscillates and intermittently touches the surface, is commonly used to minimize damage to the sample while acquiring high-resolution topographic images. inflibnet.ac.inuu.nl These images can reveal structural details such as grain structure, surface defects, and the uniformity of film growth. researchgate.net
A study on the anodic oxidation of indium phosphide (B1233454) in a borate buffer solution provides relevant insights into the surface morphology of indium-boron-oxygen systems. AFM analysis showed that a flat, polished surface (Root Mean Square (Rrms) roughness = 0.16 nm) became slightly rougher after a low-current oxidation treatment, exhibiting a relatively homogeneous surface with some globular features and an Rrms of 0.26 nm. In contrast, a high-current treatment resulted in a heterogeneous surface covered with relatively thick islands up to 20 nm in height. This demonstrates AFM's capacity to quantitatively characterize subtle and significant changes in surface topography resulting from different processing conditions.
| Surface Treatment | Average Roughness (Ra) | Root Mean Square Roughness (Rrms) | Reference |
|---|---|---|---|
| Initial Chemo-mechanical Polishing | 0.12 nm | 0.16 nm | |
| Low-Current Anodic Oxidation (0.2 mA cm-2) | 0.19 nm | 0.26 nm |
Grain Boundary and Interfacial Studies in Polycrystalline Forms
Studies on related ceramic systems show that InBO3 can act as a grain growth moderator. For example, in ZnO-based varistor ceramics, InBO3 has been used to control the microstructure. An "IB-induced grain growth mechanism" has been proposed, where a high concentration of InBO3 nuclei leads to a fine-grained microstructure because the mean free path for grain growth is reduced. Conversely, a low concentration of nuclei allows for the formation of larger grains.
The nature of the grain boundaries themselves can change with temperature, affecting grain growth kinetics. In some ceramics, transitions between different grain boundary structures (e.g., faceted vs. non-faceted) can cause anomalies in grain growth, such as a sudden decrease in growth rate at higher temperatures. These structural changes can be investigated by combining grain growth experiments with TEM analysis of the grain boundaries.
Furthermore, the interface between InBO3 and other materials is crucial in composite and heterostructured systems. For instance, in N-TiO2/InBO3 photocatalysts, the formation of a heterostructure at the interface between the two materials is credited with improving photocatalytic performance under both UV and visible light. thermofisher.com The study of these interfaces is key to designing and fabricating new functional materials with enhanced properties.
Theoretical and Computational Investigations of Boron Indium 3+ Trioxide
First-Principles Calculations and Density Functional Theory (DFT)
First-principles calculations, primarily based on Density Functional Theory (DFT), serve as a powerful approach to compute the electronic structure and properties of materials from fundamental quantum mechanical principles. mpg.de This method allows for the detailed investigation of materials like InBO₃ without relying on empirical parameters.
Computational studies have identified the group-III orthoborates, including InBO₃, as a family of materials with ultrawide bandgaps. acs.orgnrel.govosti.gov First-principles calculations predict the bandgap of rhombohedral calcite-structured InBO₃ to be in the range of 4.8–7.8 eV. acs.orgnrel.govosti.gov The electronic band structure and density of states (DOS) calculations are fundamental to understanding the semiconducting nature of a material. researchgate.net For InBO₃, these calculations reveal an indirect bandgap, which is a key characteristic influencing its optical and electronic properties.
Recent research has confirmed the promise of InBO₃ as an n-type ultrawide bandgap semiconductor, with its measured absorption onset being consistent with theoretical predictions. acs.orgnrel.govosti.gov The bottom of the conduction band is primarily formed by the hybridization of indium (In) 5s and oxygen (O) 2s electronic states, while the valence band edge is composed of hybridized O 2p and In 5d states. researchgate.net This specific band structure contributes to a uniform distribution of charge carriers, which can lead to higher carrier mobility by reducing scattering effects. researchgate.net
Table 1: Predicted Electronic Properties of InBO₃
| Property | Predicted Value/Characteristic | Method |
|---|---|---|
| Crystal Structure | Rhombohedral Calcite | First-Principles Calculations |
| Bandgap (E_g) | 4.8–7.8 eV | First-Principles Calculations |
| Bandgap Type | Indirect | Band Structure Calculations |
| Conduction Band Minimum | Hybridized In 5s and O 2s states | Density of States Analysis |
This table summarizes key electronic properties of InBO₃ as predicted by computational studies.
The analysis of electronic charge density distribution provides profound insights into the nature of chemical bonding and the distribution of electrons within the crystal lattice. aps.orgwikipedia.org For n-type doped InBO₃, computational analysis of the conduction band minimum (CBM) charge density is crucial. acs.org These studies help in understanding how dopant atoms integrate into the InBO₃ lattice and influence its electronic properties. The distribution of charge around defect sites and dopants determines their behavior as shallow or deep level defects, which is critical for achieving effective n-type conductivity.
The performance of a semiconductor is heavily influenced by its defect chemistry. acs.org First-principles calculations have been extensively used to investigate the formation energies of native defects and the incorporation of extrinsic dopants in InBO₃. acs.orgnrel.govosti.gov These studies are essential for predicting the material's dopability and identifying potential sources of compensation that could hinder performance.
For InBO₃, computational investigations have shown it to have the highest potential for n-type doping among the (III)BO₃ compounds (where III = Al, Ga, In) without significant compensation from native acceptor defects. acs.orgnrel.govosti.gov The calculations predict that native defects such as indium vacancies and oxygen interstitials have high formation energies under n-type conditions, making them less likely to form and compensate for the desired n-type doping.
Furthermore, computational screening has identified Zirconium (Zr) as a promising shallow donor dopant. acs.org DFT calculations predict that Zr readily substitutes for Indium (In) and acts as a shallow donor. acs.orgnrel.gov The calculated defect energy landscape suggests that maximal net donor concentrations exceeding 1 x 10¹⁸ cm⁻³ can be achieved under typical growth conditions. acs.orgnrel.govosti.gov
Table 2: Summary of Defect Chemistry Findings for InBO₃ from DFT
| Defect/Dopant | Finding | Implication |
|---|---|---|
| Native Acceptor Defects | High formation energy | Low compensation, favorable for n-type doping. acs.orgnrel.gov |
| Zirconium (Zr) on Indium (In) site | Predicted to be a shallow donor | Potential for achieving high n-type carrier concentrations. acs.orgnrel.gov |
This table highlights key findings from computational studies on the defect chemistry of InBO₃.
Molecular Dynamics and Monte Carlo Simulations
While DFT is excellent for ground-state properties, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed to study the behavior of materials at finite temperatures, including phase transitions and atomic diffusion. aps.orgarxiv.orgresearchgate.net
Molecular dynamics simulations are a powerful tool for investigating the structural phase transitions of materials as a function of temperature. aps.orgarxiv.orgnih.gov By simulating the motion of atoms over time based on interatomic potentials, MD can reveal the mechanisms and transition temperatures of different crystalline phases. arxiv.org For novel materials like InBO₃, MD simulations could predict its structural stability at operating temperatures relevant for power electronic devices. While specific MD studies modeling the phase transitions of InBO₃ are not widely reported in the current literature, the methodology is well-established for similar compounds like perovskites. arxiv.orgnih.gov Such simulations would be invaluable for understanding the thermal stability and potential structural changes of InBO₃ under high-temperature operating conditions.
Monte Carlo simulations are particularly well-suited for studying atomic diffusion, a process that is often too slow to be captured by standard MD. researchgate.net Kinetic Monte Carlo (KMC) methods, for example, can simulate the diffusion of atoms and defects over longer timescales by modeling the hopping of particles between lattice sites. researchgate.netresearchgate.net This is crucial for understanding dopant diffusion and the long-term stability of the material's structure and electronic properties, especially at elevated temperatures. For InBO₃, simulating the diffusion pathways of dopants like Zr and the movement of native defects would provide critical data on the material's stability during device fabrication and operation. Although specific MC simulations detailing atomic diffusion in InBO₃ are not extensively documented, the technique is a standard and powerful approach for such investigations in solid-state materials. researchgate.netaalto.fiyoutube.com
Structure-Property Relationship Modeling
Understanding the relationship between a material's atomic structure and its macroscopic properties is a central goal of materials science. Computational modeling, particularly using DFT, allows researchers to establish these critical links by calculating physical, mechanical, and electronic properties directly from the crystal structure. purdue.edu
For the calcite-type polymorph of Boron Indium(3+) Trioxide, ab initio calculations have been used to determine its mechanical and thermodynamic properties. upv.es These simulations reveal how the arrangement of indium, boron, and oxygen atoms dictates the material's response to external stimuli like stress and temperature.
Key findings from the structure-property modeling of calcite-type InBO₃ include:
Mechanical Response : The material is more resistant to changes in volume (compression) than to changes in shape (shear deformation). upv.esresearchgate.net
Ductility : It is classified as a ductile material, and its ductility is predicted to increase with rising pressure. upv.esresearchgate.net
Anisotropy : The material exhibits elastic anisotropy, meaning its mechanical properties differ along different crystallographic directions. This anisotropy also becomes more pronounced as pressure increases. upv.es
A summary of the properties investigated through these computational models is presented below.
Table 1. Investigated Mechanical and Thermodynamic Properties of Calcite-Type InBO₃ via Ab Initio Calculations. upv.es
| Property Category | Specific Property | Significance |
|---|---|---|
| Mechanical Properties | Elastic Moduli (Bulk, Shear, Young's) | Describes stiffness and resistance to deformation. |
| Poisson’s Ratio | Characterizes the transverse strain in response to axial strain. | |
| B/G Ratio | Indicates ductility versus brittleness. | |
| Vickers Hardness | Predicts resistance to indentation and scratching. | |
| Elastic Anisotropy Index | Quantifies the directional dependence of mechanical properties. | |
| Thermodynamic & Vibrational Properties | Sound Wave Velocities | Relates to the propagation of vibrations (phonons) through the lattice. |
| Debye Temperature | Relates to the highest frequency of vibration in the crystal lattice. | |
| Minimum Thermal Conductivity | Estimates the lower bound for the material's ability to conduct heat. |
These theoretical models provide invaluable data, establishing a foundational understanding of InBO₃'s behavior. upv.es The computational framework used is versatile and can be extended to predict other characteristics, such as the electronic band structure and optical absorption spectra, which are vital for applications in electronics and photonics. purdue.edu By correlating the atomic structure with a wide array of calculated properties, scientists can efficiently screen for materials with desired functionalities. mdpi.com
Functional Properties and Advanced Material Applications
Photocatalytic Activity and Mechanism
Boron indium(3+) trioxide (InBO₃), a wide-gap semiconductor, has garnered attention as a promising photocatalyst due to its excellent chemical stability and a lower recombination rate of photoproduced charge carriers compared to some other materials. acs.org Its photocatalytic capabilities are being explored for various environmental and energy applications.
Water Splitting for Hydrogen Production
Light Absorption: The InBO₃ photocatalyst absorbs photons with energy exceeding its band gap, leading to the generation of electron-hole pairs. nih.govmdpi.com
Charge Separation and Migration: The photogenerated electrons and holes separate and move to the surface of the photocatalyst. nih.govmdpi.com To enhance efficiency, co-catalysts are often employed. Electrons tend to accumulate on hydrogen evolution co-catalysts, while holes migrate to oxygen evolution co-catalysts. nih.gov
Surface Redox Reactions: At the surface, the electrons reduce protons to produce hydrogen gas, and the holes oxidize water molecules to generate oxygen gas. nih.gov
Organic Pollutant Degradation (e.g., Photodegradation of 4-Chlorophenol)
This compound has demonstrated high photocatalytic activity in the degradation of organic pollutants, such as 4-chlorophenol (B41353), under UV irradiation. acs.orgnih.gov The effectiveness of InBO₃ in this application can surpass that of widely studied photocatalysts like Titanium dioxide (TiO₂). acs.orgnih.gov
The photocatalytic degradation process involves the generation of highly reactive species that break down the organic pollutant molecules. Research has shown that InBO₃ can not only degrade 4-chlorophenol but also lead to its efficient mineralization, as evidenced by the reduction in Chemical Oxygen Demand (COD). acs.org The photocatalytic activity is dependent on the annealing temperature during the preparation of the InBO₃ material. acs.orgnih.gov For example, InBO₃ prepared via a sol-gel method and annealed at 1073 K exhibited a significantly higher degradation rate for 4-chlorophenol compared to both TiO₂ and InBO₃ annealed at lower temperatures. acs.org
The enhanced photocatalytic performance is attributed to a longer lifetime of the photogenerated electrons and holes involved in the radiative process, which implies a lower recombination rate of these charge carriers. nih.govacs.org
Table 1: Photocatalytic Degradation and Mineralization of 4-Chlorophenol
| Photocatalyst | Degradation Rate (ln(C₀/C)) after 1h | COD Reduction after 1h |
| Control (Photolysis) | ~0% | 2.5% |
| Titanium dioxide (TiO₂) | ~66.0% | 58.3% |
| InBO₃ (annealed at 723 K) | ~40.0% | 37.5% |
| InBO₃ (annealed at 923 K) | ~67.3% | 60.0% |
| InBO₃ (annealed at 1073 K) | ~96.0% | 92.5% |
Data sourced from Yuan et al., Environmental Science & Technology, 2012. acs.org
Design Principles for Enhanced Photocatalysis
Several strategies are being explored to enhance the photocatalytic efficiency of this compound and other borate-based photocatalysts. These principles focus on improving light absorption, charge separation, and surface reaction kinetics.
Doping: Introducing other elements into the InBO₃ crystal lattice can modify its electronic band structure and optical properties. Doping with non-metal atoms can create inter-band states, reducing the bandgap energy and allowing the material to absorb a broader range of light, including visible light. mdpi.com For example, boron doping in other oxide semiconductors has been shown to facilitate anatase-to-rutile transformation and create a Ti-O-B chemical environment, which can enhance photocatalytic activity. acs.org
Heterojunction Construction: Creating a heterojunction by coupling InBO₃ with another semiconductor can significantly improve charge separation. researchgate.net For instance, fabricating N-TiO₂/InBO₃ heterostructures has been shown to enhance visible photocatalytic performance. acs.org The staggered band alignment in a heterojunction promotes the transfer of photogenerated electrons and holes across the interface, reducing their recombination. sci-hub.red S-scheme heterojunctions are particularly effective as they maintain a high charge separation efficiency while preserving strong redox ability. sci-hub.red
Control of Crystal Structure and Morphology: The synthesis method plays a crucial role in determining the crystal structure, particle size, and morphology of InBO₃, which in turn affects its photocatalytic activity. acs.org For example, molten salt synthesis can produce submicron-sized, spherical InBO₃:Cr³⁺ phosphors with higher quantum yields compared to those made by solid-state reactions. researchgate.netacs.org
Luminescent and Scintillation Properties
This compound serves as an excellent host material for luminescent centers due to its good chemical stability. acs.org Doping InBO₃ with various ions, particularly lanthanides and transition metals, can induce vibrant and tunable luminescence.
Luminescence of Doped this compound (e.g., with Lanthanides, Transition Metals)
Doping InBO₃ with specific metal ions allows for the creation of phosphors with tailored emission properties.
Lanthanide Doping: Lanthanide ions are well-known for their sharp and well-defined emission lines. When doped into the InBO₃ host lattice, ions like Europium(3+) (Eu³⁺), Terbium(3+) (Tb³⁺), and Erbium(3+) (Er³⁺) can produce characteristic emissions. For instance, Eu³⁺-doped InBO₃ exhibits red emission. airitilibrary.com The luminescence intensity can be optimized by controlling the dopant concentration; for example, a 5 mol% doping of Europium nitrate (B79036) in InBO₃ has been found to be optimal for red emission. airitilibrary.com Similarly, Tb³⁺ doping can result in green luminescence. airitilibrary.com The host lattice facilitates energy transfer to the doped lanthanide ions, which then emit light at their characteristic wavelengths.
Transition Metal Doping: Transition metals, such as Chromium(3+) (Cr³⁺), are also effective dopants for inducing luminescence in InBO₃. Cr³⁺-doped InBO₃ phosphors can exhibit broadband near-infrared (NIR) emission, typically in the 700–1000 nm range, peaking around 820 nm. researchgate.netacs.org The internal quantum yield of these phosphors can be quite high, reaching up to 62% for an optimized Cr³⁺ concentration. researchgate.netacs.org The luminescent properties are influenced by the local environment of the Cr³⁺ ions within the InBO₃ crystal structure. researchgate.net
Energy Transfer Mechanisms
The luminescence in doped InBO₃ is governed by energy transfer processes from the host lattice to the dopant ions or between different dopant ions.
Host-to-Dopant Energy Transfer: Upon excitation, the InBO₃ host absorbs energy and then transfers it to the doped luminescent centers (lanthanide or transition metal ions). This process is crucial for the efficient emission from the dopant ions. acs.org
Co-doping and Ion-Ion Energy Transfer: The luminescence properties can be further enhanced through co-doping. For instance, co-doping Cr³⁺-doped InBO₃ with lanthanide ions can significantly improve its emission characteristics. researchgate.netacs.org
Inert Ion Co-doping: Co-doping with an inert ion like Lanthanum(3+) (La³⁺) can increase the absorption efficiency of the primary dopant (Cr³⁺) by inducing distortions in the crystal lattice around the Cr³⁺ site. researchgate.netacs.org
The efficiency of these energy transfer mechanisms is highly dependent on the distance between the interacting ions and their electronic energy levels. sysu.edu.cnrsc.org
Potential in Solid-State Lighting and Display Technologies (material aspect)
Indium borate (B1201080) (InBO₃) and materials incorporating it show considerable promise for applications in solid-state lighting and display technologies. ontosight.aigoogle.com The unique optical properties of indium borate make it a candidate for use in optoelectronic devices, including displays and lighting. ontosight.ai
Rare-earth-doped materials, in general, are a focus for next-generation flat-panel displays, and indium borate serves as an attractive host material for nanophosphors. electrochemsci.org For instance, europium-doped indium borate (InBO₃:Eu³⁺) nanocrystals have been synthesized and shown to exhibit strong red emission, which is a crucial component for full-color displays. electrochemsci.org These nanophosphors can be incorporated into polymer matrices for use in organic light-emitting diodes (OLEDs) or other display technologies. electrochemsci.org
The mechanism behind this application lies in the ability of the InBO₃ host lattice to efficiently transfer energy to the dopant ions, which then emit light at specific wavelengths. In the case of InBO₃:Eu³⁺, the material absorbs higher-energy photons (such as UV or blue light) and down-converts them into red light, a process known as photoluminescence. electrochemsci.org This property is also valuable for solid-state lighting, where phosphors are used in conjunction with blue or UV LEDs to generate white light. mdpi.com By combining red-emitting phosphors like InBO₃:Eu³⁺ with green and yellow phosphors, a high-quality white light source with a good color rendering index can be achieved.
Furthermore, the stability of the indium borate host material is a key advantage. mdpi.com Its robust crystal structure and thermal stability contribute to the longevity and reliability of the lighting or display device. Research has also explored the use of InBO₃ in field emission displays. google.com
Advanced Optical Material Applications
The distinct optical characteristics of this compound make it a compelling material for a range of advanced optical applications. ontosight.ai
Borates, as a class of materials, are well-regarded for their nonlinear optical (NLO) properties, which are essential for applications like frequency conversion of lasers. mdpi.comtsu.ru NLO crystals can generate light at new frequencies through processes like second-harmonic generation (SHG), where two photons of a certain frequency are combined to create a single photon with twice the frequency. mdpi.commdpi.com This capability is crucial for producing laser light in spectral regions where direct laser emission is inefficient or unavailable. mdpi.comharvard.edu
While InBO₃ itself crystallizes in a centrosymmetric space group (R-3c), which typically precludes second-order NLO effects like SHG, the broader family of indium borates and doped versions are actively being investigated for such properties. For a material to exhibit SHG, it must have a non-centrosymmetric (NCS) crystal structure. mdpi.com The design of new NLO materials often involves creating complex borate structures that lack a center of inversion.
For instance, the development of new noncentrosymmetric cadmium indium borates demonstrates the potential within this material family. mdpi.com The [BO₃]³⁻ anionic groups in borate crystals are known to contribute significantly to their NLO response. mdpi.com The arrangement and density of these planar groups within the crystal structure are key factors in achieving a large SHG effect. mdpi.com
Although intrinsic InBO₃ is not suitable for SHG, its properties can be modified through doping or by creating more complex borate structures containing indium. The search for new NLO materials is a dynamic area of research, and the exploration of indium-containing borates continues to be a promising avenue. mdpi.combohrium.com
The refractive index and optical bandgap are fundamental properties that determine a material's interaction with light and its suitability for optical and optoelectronic applications. For this compound (InBO₃), these properties have been the subject of both theoretical and experimental investigations.
The optical bandgap of InBO₃ is reported to be quite large, with experimental values around 5.05 eV to 5.4 eV. electrochemsci.orgspiedigitallibrary.org First-principles calculations have predicted a bandgap range of 4.8-7.8 eV for group-III orthoborates, including InBO₃. osti.govnrel.gov This wide bandgap indicates that the material is transparent over a broad range of the electromagnetic spectrum, from the visible to the near-ultraviolet, which is a desirable characteristic for many optical components. mdpi.com
Doping InBO₃ can influence its optical bandgap. For example, doping with europium (Eu) has been observed to slightly decrease the bandgap. electrochemsci.org In one study, the bandgap of undoped InBO₃ was measured to be 5.15 eV, while for Eu-doped InBO₃ it was 5.05 eV. electrochemsci.org Another study on CuO/InBO₃ nanocomposites reported a bandgap of 5.4 eV for intrinsic InBO₃, which shifted to 5.1 eV in the composite material. spiedigitallibrary.org
The refractive index of a material describes how fast light travels through it. While specific refractive index data for pure InBO₃ is not extensively detailed in the provided context, it is a critical parameter for the design of optical devices. The refractive index is related to the electronic structure and density of a material. For instance, doping with elements like indium has been shown to increase the refractive index in other glass systems due to the metallic nature of indium. elsevier.es
A summary of reported optical bandgap values for InBO₃ and related materials is presented in the table below.
| Material | Reported Optical Bandgap (eV) | Measurement/Calculation Method |
| InBO₃ | 5.2 | Literature value cited in a study on CuO/InBO₃ nanocomposites. spiedigitallibrary.org |
| InBO₃ | 5.4 | Measured for intrinsic InBO₃ in a study on CuO/InBO₃ nanocomposites. spiedigitallibrary.org |
| CuO/InBO₃ nanocomposite | 5.1 | Measured for the composite material. spiedigitallibrary.org |
| Undoped InBO₃ | 5.15 | Measured from optical absorption spectra. electrochemsci.org |
| Eu-doped InBO₃ | 5.05 | Measured from optical absorption spectra. electrochemsci.org |
| Group-III Orthoborates (including InBO₃) | 4.8 - 7.8 | Predicted by first-principles calculations. osti.govnrel.gov |
The favorable optical and electronic properties of this compound position it as a promising material for a variety of photonic and optoelectronic devices. ontosight.ai Its wide bandgap, transparency, and potential for doping make it suitable for applications beyond just lighting and displays. ontosight.aimdpi.com
One area of interest is in the development of photonic crystals and waveguides. nih.gov The ability to control the refractive index through doping or by creating composite materials is crucial for fabricating these structures, which are designed to manipulate the flow of light on a microscopic scale. elsevier.es
Furthermore, the semiconducting nature of InBO₃, particularly when doped, opens up possibilities for its use in various electronic components of optoelectronic devices. osti.govnrel.gov For example, it could be used as a transparent conducting oxide (TCO) in solar cells or touch screens, although this application would require significant modification of its electronic properties through doping. coventry.ac.uk
Additionally, the development of new borate-based materials for optoelectronics is an active field of research. jos.ac.cnmdpi.com The versatility of borate chemistry allows for the creation of a wide range of compounds with tailored optical and electronic properties. tsu.ru
Semiconducting Behavior and Doping Effects
While intrinsically an insulator due to its wide bandgap, this compound can exhibit semiconducting behavior through doping, which involves the intentional introduction of impurities to alter its electronic properties. osti.govnrel.gov
The process of doping introduces new energy levels within the bandgap of InBO₃, which can significantly affect its electronic structure and increase the concentration of charge carriers (electrons or holes). berkeley.edu The type of dopant determines whether the resulting material is n-type (with an excess of electrons) or p-type (with an excess of holes). sinovoltaics.com
First-principles calculations have been employed to investigate the effects of various dopants on InBO₃. osti.govnrel.gov These studies suggest that InBO₃ has significant potential for n-type doping. osti.govnrel.gov Zirconium (Zr) has been identified as a promising n-type dopant for InBO₃. osti.govnrel.gov It is predicted that Zr can readily substitute for indium in the crystal lattice and act as a shallow donor, meaning it can easily donate an electron to the conduction band. osti.govnrel.gov This can lead to a substantial increase in the electron concentration, with theoretical net donor concentrations exceeding 1 x 10¹⁸ cm⁻³. osti.govnrel.gov
The introduction of dopants creates new energy states. For instance, in the case of Zr doping, a donor level is created just below the conduction band edge. At room temperature, electrons from these donor levels are thermally excited into the conduction band, thereby increasing the material's conductivity.
The carrier concentration in a doped semiconductor is a critical parameter that determines its electrical conductivity. sinovoltaics.comyoutube.com In an n-type doped semiconductor like Zr:InBO₃, the electron concentration is primarily determined by the concentration of the donor atoms. sinovoltaics.com
The ability to control the carrier concentration through doping is essential for fabricating semiconductor devices. While the focus has been on n-type doping, the possibility of p-type doping with other elements could also be explored to create p-n junctions, the fundamental building blocks of most semiconductor devices. The table below summarizes the predicted effects of Zirconium doping on the electronic properties of InBO₃.
| Dopant | Predicted Dopant Type | Host Atom Substituted | Predicted Effect on Electronic Structure | Predicted Maximum Net Donor Concentration (cm⁻³) |
| Zirconium (Zr) | n-type | Indium (In) | Acts as a shallow donor. osti.govnrel.gov | > 1 x 10¹⁸ |
Role in Transparent Conducting Oxides (TCOs) as a component or dopant
This compound, with the chemical formula InBO3, is a compound of interest in the field of advanced materials, particularly for its potential applications in transparent conducting oxides (TCOs). ontosight.ai TCOs are a unique class of materials that exhibit both high electrical conductivity and high optical transparency in the visible range of the electromagnetic spectrum. nih.govutwente.nl These properties make them essential components in a wide array of optoelectronic devices, including solar cells, flat-panel displays, and light-emitting diodes (LEDs). ontosight.ainih.govmdpi.com
The functionality of TCOs is rooted in their electronic band structure. These materials are typically wide-bandgap semiconductors, which accounts for their transparency to visible light. utwente.nl To achieve conductivity, they are doped to create a high density of charge carriers (electrons or holes). utwente.nltue.nl Common examples of TCOs include indium tin oxide (ITO) and aluminum-doped zinc oxide (AZO). nih.govmdpi.com
Research has explored the use of indium borate in the context of TCOs. For instance, studies have investigated the effects of doping tin oxide (SnO2) with both boron and indium. This co-doping has been shown to reduce the bandgap of the material, which can be a desirable characteristic for certain TCO applications. The unique optical properties of indium borate itself make it a candidate for use in creating transparent materials. ontosight.ai While indium oxide (In2O3) is a well-known TCO material, the incorporation of boron to form indium borate presents possibilities for tuning its optical and electrical characteristics. researchgate.netresearchgate.net
The performance of TCOs is often evaluated based on a figure of merit that considers both electrical conductivity and optical absorption. harvard.edu The choice of material and any dopants is critical in optimizing this figure of merit for specific applications. The table below summarizes key properties and research findings related to the role of indium borate and its constituent elements in TCOs.
| Material System | Role of Boron/Indium | Key Research Finding | Reference |
| SnO2 doped with B and In | Dopant | Reduces the bandgap of SnO2. | |
| Indium Borate (InBO3) | Component | Possesses unique optical properties suitable for transparent materials. | ontosight.ai |
| Indium Oxide (In2O3) | Host Material | A widely used transparent conductor whose properties can be modified by doping. | researchgate.netresearchgate.net |
| Boron-doped Zinc Oxide | TCO Material | Compared to other TCOs like fluorine-doped zinc oxide and tin-doped indium oxide. | harvard.edu |
Catalyst Support and Specialized Catalytic Reactions (e.g., CO2 conversion, Reverse Water Gas Shift)
This compound and related indium-based compounds are gaining attention for their potential roles in catalysis, either as a catalyst support or as an active catalytic phase in specialized reactions such as carbon dioxide (CO2) conversion and the reverse water gas shift (RWGS) reaction. ontosight.aiwwu.edu The catalytic properties of both indium and boron-containing materials contribute to this interest. ontosight.aid-nb.info
The conversion of CO2 into valuable chemicals and fuels is a critical area of research aimed at mitigating greenhouse gas emissions. ethz.chrsc.org One of the key pathways for CO2 utilization is its hydrogenation to produce compounds like methanol (B129727) or carbon monoxide (CO) through the RWGS reaction. ethz.chnih.gov The RWGS reaction (CO2 + H2 ⇌ CO + H2O) is an important industrial process as it produces syngas (a mixture of CO and H2), a fundamental building block for the synthesis of numerous chemicals. rsc.orgrsc.org
Indium oxide (In2O3) has emerged as a promising catalyst for the hydrogenation of CO2 to methanol. ethz.chgoogle.com Studies have shown that indium-based catalysts can be highly selective for this reaction. ethz.ch The catalytic activity is often linked to the presence of oxygen vacancies on the catalyst surface, which play a crucial role in activating CO2 molecules. google.com
While research specifically on this compound as a catalyst is emerging, the properties of its constituents suggest potential. Boron compounds have been investigated as catalysts in various organic transformations, including the conversion of CO2 into organic carbonates. d-nb.info Boron nitride, for example, has been proposed as an ideal inert catalyst support for studying the intrinsic activity of metal nanoparticles in CO2 hydrogenation, as it does not significantly interact with the metal or the reaction itself. nih.gov This highlights the potential of boron-based materials as stable supports.
The combination of indium's activity in CO2 hydrogenation and the potential stability and unique electronic properties of boron-containing supports could lead to novel catalytic systems. The use of a support material can significantly influence the performance of a catalyst by affecting the dispersion of the active metal, its electronic properties, and its stability. nih.gov
The table below summarizes research findings related to the use of indium and boron compounds in catalytic applications relevant to CO2 conversion.
| Catalyst/Support System | Reaction | Key Research Finding | Reference |
| Indium Oxide (In2O3) | CO2 Hydrogenation to Methanol | Emerged as an active and selective catalyst. | ethz.ch |
| Indium Oxide on Zirconia Support | Methanol Synthesis from CO2/CO | The presence of CO in the feed stream enhanced CO2 conversion. | google.com |
| Indium-based Catalysts | Reverse Water Gas Shift (RWGS) | Indium oxide-based catalysts show potential for CO2 reduction to CO. | wwu.edu |
| Boron Compounds | CO2 to Organic Carbonates | Act as metal-free catalysts for the formation of organic carbonates. | d-nb.info |
| Hexagonal Boron Nitride (BNF) | Catalyst Support for CO2 Hydrogenation | Acts as an inert support, allowing for the measurement of the intrinsic activity of metal nanoparticles. | nih.gov |
| Pt on 4A Zeolite | Sorption-Enhanced RWGS | A bifunctional catalyst that integrates CO2 activation and water adsorption. | mdpi.com |
The exploration of this compound as a catalyst or catalyst support for CO2 conversion and the RWGS reaction is a promising area for future research, potentially offering new pathways for the development of efficient and stable catalytic processes.
Advanced Material Concepts and Engineering for Boron Indium 3+ Trioxide Systems
Nanostructured Forms of Boron Indium(3+) Trioxide
The development of nanostructured forms of this compound (InBO₃) has opened up new avenues for its application in various advanced technologies. By controlling the size and morphology at the nanoscale, it is possible to tailor the material's properties for specific functions.
Synthesis and Characterization of Nanoparticles and Nanosheets
The synthesis of InBO₃ nanoparticles has been achieved through various methods, including sol-gel processes and borate (B1201080) rearrangement. researchgate.netacs.org One approach involves the calcination of a precipitate formed by reacting an aqueous solution of indium nitrate (B79036) and metaboric acid with ammonium (B1175870) hydroxide (B78521). researchgate.net This process yields nanocrystalline InBO₃ with grain sizes reported to be in the range of 70-95 nm. researchgate.net The sol-gel method, known for its ability to produce high-purity and homogenous products at low temperatures, has also been successfully employed. electrochemsci.org For instance, N-TiO₂/InBO₃ heterostructures on the nanoscale were synthesized using a one-step sol-gel method. acs.org
Two-dimensional nanosheets represent another important class of nanostructured materials. numberanalytics.com While specific synthesis of isolated InBO₃ nanosheets is an emerging area of research, the fabrication of nanosheets of other materials like boron nitride has been achieved through methods like chemical vapor deposition (CVD). whiterose.ac.ukresearchgate.net These techniques could potentially be adapted for InBO₃. The formation of polymer nanosheets via solution casting has also been demonstrated, highlighting the diverse strategies available for creating 2D nanostructures. nih.gov
Characterization of these nanomaterials is crucial for understanding their properties. Techniques such as X-ray diffraction (XRD) are used to confirm the crystal structure and phase purity. researchgate.netelectrochemsci.org Transmission electron microscopy (TEM) and scanning electron microscopy (SEM) provide information on the morphology, size, and crystallinity of the nanoparticles and nanosheets. electrochemsci.orgnih.gov For example, TEM has been used to confirm the nanocrystalline nature of InBO₃:Eu³⁺, revealing interplanar distances consistent with high crystallization. electrochemsci.org
Table 1: Synthesis and Characterization of InBO₃ Nanoparticles
| Synthesis Method | Precursors | Key Process | Resulting Nanomaterial | Characterization Techniques |
| Borate Rearrangement | Indium nitrate, Metaboric acid, Ammonium hydroxide | Calcination of precipitate | Nanocrystalline InBO₃ (70-95 nm) researchgate.net | X-ray Diffraction (XRD), Raman Spectroscopy researchgate.net |
| Sol-Gel | Indium chloride, Boric acid, Titanium butoxide, Ammonia | One-step sol-gel process | N-TiO₂/InBO₃ heterostructured nanoparticles acs.org | X-ray Diffraction (XRD), Transmission Electron Microscopy (TEM) acs.org |
| Sol-Gel | Indium nitrate, Polyvinylpyrrolidone (PVP) | Polymerized complex method with calcination | Crystalline In₂O₃ nanoparticles (as a related oxide) researchgate.net | X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FT-IR), Transmission Electron Microscopy (TEM), UV-vis Spectroscopy researchgate.net |
Quantum Confinement Effects in Nanoscale Architectures
When the dimensions of a material are reduced to the nanoscale, typically comparable to the de Broglie wavelength of the electron wavefunction, quantum confinement effects become significant. inflibnet.ac.in This phenomenon leads to the discretization of continuous energy bands into discrete energy levels, resulting in a size-dependent bandgap. inflibnet.ac.infiveable.me As the particle size decreases, the bandgap energy increases, often causing a "blue shift" in the material's absorption and emission spectra. fiveable.me
In the context of this compound, quantum confinement can be observed in its nanostructured forms. For example, quantum dots of InBO₃ embedded in a glass matrix have been reported, with an average size of about 30 Å. researchgate.net The study of quantum confinement in InBO₃ is crucial as it directly influences the material's optical and electronic properties. This effect has been studied in other semiconductor nanocrystals like InP and CeO₂, where a clear correlation between particle size and bandgap energy has been established. nih.govresearchgate.net For instance, in ultrathin In₂O₃ transistors, a positive-to-negative Schottky barrier conversion was observed by increasing the channel thickness, a phenomenon explained by quantum confinement and Fermi-level pinning effects. purdue.edu The ability to tune the bandgap through size control opens up possibilities for designing InBO₃-based materials for specific optoelectronic applications. electrochemsci.orgnih.gov
Thin Film Deposition and Characterization
The fabrication of high-quality thin films of this compound is essential for its integration into electronic and optoelectronic devices. Various deposition techniques are employed to grow uniform and controlled layers of this material.
Growth Methods for Thin Films (e.g., Sol-Gel Spin Coating)
Several methods are available for the deposition of thin films, including both physical and chemical vapor deposition techniques. mpg.de For oxide materials like InBO₃, solution-based methods such as sol-gel spin coating offer advantages like low cost, scalability, and precise control over film composition. univ-biskra.dzmdpi.com
The sol-gel process typically involves the formation of a colloidal suspension (sol) that is then deposited onto a substrate, often by spin coating, before being converted into a solid film (gel) through heat treatment. researchgate.net This method has been successfully used to prepare thin films of related materials like indium oxide (In₂O₃) and tungsten trioxide (WO₃). univ-biskra.dzresearchgate.netbohrium.com For In₂O₃ thin films, precursors like indium (III) nitrate hydrate (B1144303) are dissolved in a solvent such as absolute ethanol (B145695) with a stabilizer. univ-biskra.dz The solution is then spin-coated onto a substrate and annealed at specific temperatures to achieve the desired crystalline phase and properties. mdpi.com High-quality ultrathin (~10 nm) crystalline indium-boron-oxide (In-B-O) films have been grown from an aqueous solution using a facile one-step spin-coating process. mdpi.com
Other vacuum-based techniques like sputtering and atomic layer deposition (ALD) are also employed for growing high-quality thin films. mdpi.com Sputtering has been used to deposit amorphous boron indium oxide (BIO) thin films, which showed potential for thin-film transistor applications. researchgate.net ALD allows for precise, layer-by-layer deposition, enabling the growth of highly uniform and conformal films. mdpi.comresearchgate.net
Table 2: Thin Film Growth Methods for InBO₃ and Related Oxides
| Growth Method | Precursors/Targets | Substrate | Key Process Parameters | Resulting Film Properties |
| Sol-Gel Spin Coating | Indium nitrate hydrate, Ethanol, Acetylacetone | Glass/Silicon | Molar concentration, Annealing temperature univ-biskra.dz | Polycrystalline In₂O₃ films with high transmittance univ-biskra.dz |
| Sol-Gel Spin Coating | Aqueous solution of indium and boron precursors | Silicon/Glass | One-step spin-coating and annealing | Ultrathin (~10 nm), crystalline, atomically smooth In-B-O films mdpi.com |
| Sputtering | Boron and Indium Oxide targets | Not specified | B₂O₃/In₂O₃ ratio | Amorphous Boron Indium Oxide (BIO) films researchgate.net |
| Atomic Layer Deposition (ALD) | Triethyl indium (Et₃In) | Silicon | Growth temperature (115–250 °C) mdpi.com | Uniform In₂O₃ films with controlled thickness and properties mdpi.com |
Strain Engineering and Epitaxial Growth
Epitaxial growth is a technique used to grow a thin crystalline layer on a crystalline substrate, where the crystal structure of the layer is determined by the substrate's crystal lattice. This method allows for the fabrication of high-quality single-crystal films with controlled orientation. When there is a mismatch between the lattice parameters of the film and the substrate, the film experiences strain. This strain can be intentionally manipulated, a process known as "strain engineering," to tune the material's properties. researchgate.net
Strain engineering has been shown to significantly impact the electronic and magnetic properties of oxide thin films. researchgate.net For instance, by choosing substrates with different lattice parameters, both compressive and tensile strain can be induced in the grown film, leading to modifications in its crystal structure and, consequently, its physical properties. researchgate.net While specific research on strain engineering of InBO₃ is limited, the principles have been demonstrated in other material systems. For example, remote epitaxy has been used to relax misfit strain in InGaN films grown on GaN substrates. mit.edu
The selective epitaxial growth (SEG) of boron-doped silicon has been studied to achieve uniform doping profiles, highlighting the control offered by epitaxial techniques. researchgate.net The development of epitaxial growth methods for InBO₃ could enable the fabrication of high-performance devices by leveraging strain to optimize its electronic and optical characteristics. chula.ac.th
Composite Materials and Heterostructures
The integration of this compound into composite materials and heterostructures offers a powerful strategy to enhance its functionality and create materials with novel properties. By combining InBO₃ with other materials, synergistic effects can be achieved, leading to improved performance in various applications.
One prominent example is the fabrication of N-TiO₂/InBO₃ heterostructures. acs.orgacs.org These heterostructures, synthesized via a one-step sol-gel method, exhibit enhanced photocatalytic performance compared to the individual components. acs.orgacs.org The formation of a heterojunction at the interface between N-doped TiO₂ and InBO₃ facilitates the separation of photogenerated electron-hole pairs, which is a key factor in improving photocatalytic efficiency. acs.org
The concept of forming heterostructures is widely applicable to various semiconductor materials. For instance, heterojunctions involving materials like AgInS₂/SnIn₄S₈ and P25@CoAl layered double hydroxides have been shown to enhance photocatalytic activity under visible light. e3s-conferences.orgucl.ac.uk The creation of heterostructures allows for the engineering of band alignments to promote charge separation and transfer, a critical aspect in the design of efficient optoelectronic and photocatalytic devices. acs.orgdntb.gov.ua The study of InBO₃-based heterostructures is an active area of research with the potential to lead to the development of advanced materials for energy and environmental applications. acs.org
Integration with Other Functional Materials
This compound (InBO3) can be integrated with other functional materials to create advanced composites and heterostructures with synergistic or enhanced properties. A notable example is its combination with nitrogen-modified titanium dioxide (N-TiO2) to form novel heterostructured photocatalysts. acs.org These N-TiO2/InBO3 composites are synthesized using a one-step sol-gel method. acs.org The resulting heterostructures exhibit significantly improved photocatalytic performance under both UV and visible light irradiation compared to the individual components (TiO2, N-TiO2, or InBO3). acs.org The enhancement is attributed to the formation of a heterostructure at the interface between the two materials. acs.org
The integration of InBO3 is not limited to photocatalysis. While many metal borates are recognized for their optical properties, their potential in solid catalysis is an emerging field of study. rsc.org The intrinsic properties of InBO3, such as its Lewis acid-base characteristics, make it a candidate for integration into catalytic systems. rsc.org Furthermore, the incorporation of indium oxide into borate glass compositions is known to produce materials with interesting physical, optical, and electrical properties, suggesting a pathway for creating multifunctional materials. iosrjournals.org For instance, Europium-doped InBO3 has been identified as a promising material for high-efficiency solar cells. upv.es Similarly, heterostructures based on layered perovskites and other 2D materials are being explored, indicating a broad scope for integrating indium-based compounds into novel electronic and optoelectronic devices. mdpi.com
Interface Engineering for Enhanced Performance
Interface engineering is a critical strategy for optimizing the performance of devices based on InBO3 heterostructures. mdpi.comresearchgate.net In the context of the N-TiO2/InBO3 system, the interface between the two semiconductor materials is deliberately engineered to enhance photocatalytic activity. acs.org The formation of the heterojunction creates an internal electrostatic field that facilitates the separation of photogenerated electron-hole pairs, a crucial step in photocatalysis. acs.orgtandfonline.com This engineered interface reduces the recombination rate of these charge carriers, meaning more electrons and holes are available to participate in redox reactions on the catalyst's surface. acs.org
The lifetime of these separated electrons and holes is consequently longer in the heterostructure than in TiO2 alone, as confirmed by time-resolved photoluminescence decay spectra. acs.org This improved charge separation is a key factor behind the enhanced photodegradation of pollutants like 4-chlorophenol (B41353). acs.org General principles of interface engineering aim to reduce energy barriers for charge transport, minimize interfacial trap sites, and improve compatibility between different material layers. researchgate.netrsc.org In the N-TiO2/InBO3 photocatalyst, the interface effectively enhances bulk carrier separation and improves surface charge injection efficiency, demonstrating the crucial role of designing and controlling interfaces to achieve superior performance in functional material systems. acs.orgresearchgate.net
Challenges, Limitations, and Future Research Trajectories
Overcoming Synthetic Difficulties
The synthesis of high-quality, crystalline indium borates is often hampered by significant challenges, primarily their high melting points and the difficulty in controlling polymorphism.
High Melting Points: Indium borate (B1201080) (InBO₃) is a refractory compound with a high melting point reported to be around 1610 °C. researchgate.net This high thermal stability makes direct melt-growth techniques energy-intensive and challenging. High-pressure/high-temperature synthesis, often employing a Walker-type multianvil apparatus, has been successful in producing novel indium borate phases, but this method is complex and not easily scalable. uibk.ac.atuni-muenchen.de For instance, the synthesis of In₁₉B₃₄O₇₄(OH)₁₁ required conditions of 13 GPa and 1150 °C. mdpi.com
Polymorph Control: The indium borate system exhibits rich polymorphism, meaning it can exist in different crystal structures. acs.org Controlling the formation of a specific polymorph is critical as the crystal structure dictates the material's properties. For example, the arrangement of [Bi₂Br₉]³⁻ units in a related bismuth halide system determines whether the resulting polymorph is centrosymmetric or noncentrosymmetric, which in turn affects its nonlinear optical (NLO) properties. acs.org Achieving phase-pure samples of a desired indium borate polymorph often requires precise control over synthesis conditions like temperature, pressure, and cooling rates. acs.org The synthesis of nanocrystalline InBO₃ via calcination of a precipitate has been shown to yield crystallites of 70-95 nm, but this process involves a transition to an amorphous state before crystallization, which can complicate polymorph control. researchgate.net
Advancements in In-Situ Characterization Techniques
Understanding the formation mechanisms of indium borates is key to overcoming synthetic difficulties. Advancements in in-situ characterization techniques are providing unprecedented insights into the growth and transformation processes of these materials.
Real-Time Monitoring: Techniques that allow for real-time observation of crystal growth and phase transitions are invaluable. For instance, in-situ X-ray diffraction (XRD) and Raman spectroscopy can monitor the evolution of crystalline phases during synthesis. iucr.orgmdpi.com In-situ high-energy X-ray scattering (HEXS) and pair distribution function (PDF) analysis are particularly powerful for characterizing the structure of amorphous or nanocrystalline intermediates that may form during synthesis. iucr.org A microfluidic electrochemical cell has been developed to facilitate in-situ structural characterization of amorphous thin-film catalysts, a technique that could be adapted for studying the electrochemical deposition of indium borate films. iucr.org
Probing Local Environments: Spectroscopic methods that probe the local atomic environment are crucial for understanding the coordination of boron and indium atoms. In-situ techniques like X-ray Absorption Fine Structure (XAFS) can provide information on the valence state and coordination geometry of metal ions during electrochemical processes, as demonstrated in studies of nickel borate thin films. mdpi.com
Development of Predictive Computational Models for Complex Indium Borates
Computational modeling is an increasingly vital tool for accelerating the discovery and design of new materials. For complex systems like indium borates, predictive models can guide synthetic efforts and help rationalize experimental observations.
Structure Prediction: Density Functional Theory (DFT) is a powerful method for predicting the structural stability of different polymorphs and the effects of doping. researchgate.net Computational approaches can help to understand the complex interplay of factors that determine the final crystal structure. uni-bayreuth.de
Property Simulation: Beyond structure, computational models can predict the electronic and optical properties of indium borates. This allows for the screening of potential compositions for specific applications, such as NLO materials or photocatalysts, before attempting their synthesis. researchgate.netbohrium.com For example, first-principles studies can be used to investigate how doping affects the optoelectronic characteristics of materials. researchgate.net However, modeling complex, self-assembled structures like metallo-organic cages, which share some complexity with borate frameworks, presents significant challenges that require the development of accurate and efficient protocols. nih.gov
Exploration of New Doping Strategies for Tailored Functionality
Doping—the intentional introduction of impurities into a material—is a powerful strategy for tuning the properties of indium borates for specific applications.
Luminescence and Optical Properties: Doping indium borate glasses with rare-earth ions or transition metals can significantly alter their luminescent and optical properties. iosrjournals.org For instance, manganese-doped indium barium borate glasses have been investigated for their potential in optoelectronic applications. iosrjournals.org The incorporation of indium oxide into borate glasses can increase the formation of non-bridging oxygens, which in turn affects the optical band gap. iosrjournals.org
Improving Stability and Performance: Doping can also be used to stabilize desired crystal structures and improve the performance of materials in devices. researchgate.net For example, indium half-doping has been shown to be an effective strategy for stabilizing the structure and improving the optoelectronic characteristics of certain perovskite materials. researchgate.net In organic semiconductors, specific borate salts have been used as p-doping agents to increase conductivity. nih.govscispace.com Similar strategies could be explored for indium borate materials.
Integration into Next-Generation Advanced Materials
The unique properties of indium borates make them promising candidates for integration into a variety of next-generation advanced materials.
Optoelectronics and Photonics: Due to their transparency and potential for hosting luminescent dopants, indium borates are being explored for use in displays, LEDs, and solid-state lasers. iosrjournals.orgontosight.ai Indium borate glass is also used in the manufacturing of specialty optical glasses. sinosantech.com
Catalysis: The catalytic properties of both indium and boron-containing compounds suggest that indium borate could be used as a catalyst or catalyst support in chemical reactions. ontosight.ai Indium borate has shown promise as a photocatalyst for the degradation of environmental pollutants. acs.org
Energy Materials: Indium borates are being considered for applications in energy conversion and storage. For example, they could be used as components in batteries or as materials for radiation shielding. sinosantech.comtsijournals.com
The table below summarizes some of the potential applications of indium borate in advanced materials.
| Application Area | Specific Use | Relevant Properties |
|---|---|---|
| Optoelectronics | Displays, LEDs, Lasers | Transparency, Luminescence (when doped) |
| Photonics | Specialty Optical Glass | Optical Properties |
| Environmental | Photocatalysis | Catalytic Activity |
| Energy | Batteries, Radiation Shielding | Electrochemical Properties, Neutron Absorption |
Sustainable Synthesis and Processing Methods
Developing environmentally friendly and cost-effective synthesis methods is a critical challenge for the widespread adoption of indium borate materials.
Green Chemistry Approaches: "Green" synthesis routes aim to reduce the environmental impact of chemical processes by using less hazardous reagents and solvents, and by improving energy efficiency. nih.govresearchgate.net For indium oxide nano-thin films, an eco-friendly inkjet printing method has been developed using water-based inks. kashanu.ac.ir Exploring similar "green" approaches for indium borate synthesis, such as using natural extracts as reducing or capping agents, could be a fruitful area of research. nih.govresearchgate.net
Lower Temperature Synthesis: Moving away from energy-intensive high-pressure/high-temperature methods towards lower-temperature synthesis routes like sol-gel or hydrothermal methods is desirable. acs.org While these methods have been used, optimizing them to produce highly crystalline materials with controlled morphology remains a challenge. researchgate.net
The development of sustainable fabrication methods is essential for the future of advanced materials, including indium borates, to ensure that technological progress does not come at an unsustainable environmental cost. taylorfrancis.comcnr.it
Q & A
Q. What are the established methods for synthesizing high-purity boron trioxide (B₂O₃) for advanced material research?
Boron trioxide is typically synthesized via thermal dehydration of boric acid (H₃BO₃) under controlled conditions. Methods include:
- Normal pressure heating : Gradual heating of boric acid to 150–250°C to drive off water .
- Vacuum dehydration : Enhances purity by reducing contamination risks at lower temperatures .
- Hot gas flow or fluidized-bed reactors : Improve reaction homogeneity and yield . High-purity precursors (e.g., recrystallized boric acid with hydrogen peroxide treatment) are critical to minimize impurities like metal oxides .
Q. How can boron trioxide be quantified in mineral matrices such as ascharite ores?
The volumetric method (HG/T 2956.3-2001) is widely used. Key steps include:
- Dissolving the ore sample in hydrochloric acid.
- Masking interfering ions (e.g., Fe³⁺) with mannitol.
- Titrating with a standardized sodium hydroxide solution, using phenolphthalein as an indicator . For low-concentration samples (e.g., loess carbonates), ion-exchange chromatography or inductively coupled plasma mass spectrometry (ICP-MS) is recommended to enhance sensitivity .
Q. What experimental techniques are used to characterize the structural properties of boron trioxide?
- X-ray diffraction (XRD) : Resolves crystalline phases (e.g., trigonal vs. monoclinic polymorphs) .
- Raman spectroscopy : Probes B-O-B bonding networks and glassy vs. crystalline states .
- Gas-phase mass spectrometry : Analyzes high-molecular-weight boron oxide clusters formed at elevated temperatures .
Advanced Research Questions
Q. How can discrepancies in reported thermodynamic properties (e.g., melting points, densities) of boron trioxide be resolved?
Variations arise from polymorphism and sample purity. Methodological recommendations:
- Differential scanning calorimetry (DSC) : Measures precise melting points (450°C for pure B₂O₃) while identifying polymorphic transitions .
- Density gradient columns : Distinguish between trigonal (2.55 g/cm³) and monoclinic (3.11–3.15 g/cm³) forms .
- In situ high-temperature XRD : Monitors structural changes during heating to correlate phase transitions with thermal data .
Q. What role does boron trioxide play in the synthesis of sodium borohydride (NaBH₄) and boron trifluoride (BF₃)?
- NaBH₄ production : B₂O₃ reacts with sodium hydride (NaH) under hydrogen atmosphere to form sodium metaborate (NaBO₂), a precursor to NaBH₄ .
- BF₃ synthesis : B₂O₃ reacts with calcium fluoride (CaF₂) and concentrated sulfuric acid (H₂SO₄) to yield BF₃ gas. Alternative routes involve carbon-fluorine reactions at high temperatures . Purity of B₂O₃ is critical to avoid side reactions (e.g., HF formation) .
Q. How can spectroscopic methods elucidate the electronic structure and reactivity of boron trioxide?
- Electron affinity studies : Laser photoelectron spectroscopy measures electron attachment energies, revealing B₂O₃'s role as a Lewis acid in coordination chemistry .
- X-ray absorption near-edge structure (XANES) : Tracks boron oxidation states and local bonding environments in composite materials (analogous to arsenic trioxide studies) .
- Nuclear magnetic resonance (NMR) : ¹¹B NMR identifies boron coordination (trigonal vs. tetrahedral) in glassy networks .
Q. What methodologies address boron trioxide’s interaction with metal oxides in glass formation?
- Phase diagram analysis : Maps miscibility with alkali (Na₂O), transition metal (CuO), and rare-earth oxides to design glass compositions .
- Melt-quenching techniques : Optimize cooling rates to stabilize amorphous B₂O₃-Al₂O₃-SiO₂ systems for low-temperature sealing glasses .
- Neutron scattering : Probes atomic-scale structure and dynamics in borate glasses .
Data Contradiction Analysis
Discrepancies in reported properties (e.g., density, reactivity) often stem from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
